molecular formula C14H18O4 B14615734 2-Methylpropyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 59831-95-7

2-Methylpropyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B14615734
CAS No.: 59831-95-7
M. Wt: 250.29 g/mol
InChI Key: FAVYLFQVVWIFPZ-UHFFFAOYSA-N
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Description

2-Methylpropyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of hydroxycinnamic acid esters. This compound is known for its potential antioxidant properties and is often studied for its various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylpropyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its ability to scavenge free radicals and reduce oxidative stress. The hydroxyl and methoxy groups play a crucial role in stabilizing free radicals, thereby preventing cellular damage. The compound may also interact with various molecular targets and pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid.

    Methyl Ferulate: Methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.

    Ethyl Ferulate: Ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.

Uniqueness

2-Methylpropyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to its specific ester moiety, which may confer different physicochemical properties compared to other similar compounds. This uniqueness can influence its solubility, stability, and bioavailability, making it a compound of interest for various applications.

Properties

CAS No.

59831-95-7

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-methylpropyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-10(2)9-18-14(16)7-5-11-4-6-12(15)13(8-11)17-3/h4-8,10,15H,9H2,1-3H3

InChI Key

FAVYLFQVVWIFPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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